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molecular formula C9H9IO2 B1611516 Methyl 2-Iodo-3-methylbenzoate CAS No. 103441-60-7

Methyl 2-Iodo-3-methylbenzoate

Cat. No. B1611516
M. Wt: 276.07 g/mol
InChI Key: HQVMBKJRAJYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

2-iodo-3-methylbenzoic acid (595 mg, 2.27 mmol) was dissolved in DCM/MeOH=1/1 (5 ml) at 0° C., then TMS-CH2N2 (2M in Et2O, 1.4 ml, 2.8 mmol) was added. After 1.5 hours at RT solvents were evaporated. Yield 630 mg yellow oil.
Quantity
595 mg
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1/1
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TMS-CH2N2
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:12](Cl)Cl.CO>>[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:12])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
595 mg
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1C
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Name
1/1
Quantity
5 mL
Type
solvent
Smiles
Step Two
Name
TMS-CH2N2
Quantity
1.4 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 hours at RT solvents were evaporated
Duration
1.5 h

Outcomes

Product
Name
Type
Smiles
IC1=C(C(=O)OC)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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